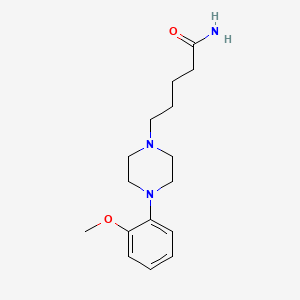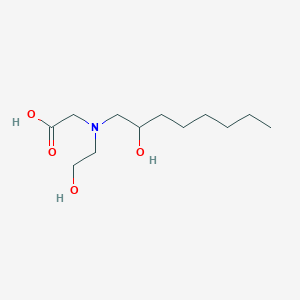
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of both hydroxyethyl and hydroxyoctyl groups attached to the nitrogen atom of glycine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine typically involves the reaction of glycine with 2-chloroethanol and 2-chlorooctanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the electrophilic carbon of the chloro compounds, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Glycine, 2-chloroethanol, 2-chlorooctanol
Solvent: Aqueous or organic solvent (e.g., ethanol)
Catalyst: Base (e.g., sodium hydroxide)
Temperature: Room temperature to moderate heating (25-60°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and optimized reaction parameters ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxy groups.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Regeneration of hydroxy groups.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The compound may also participate in metabolic pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Hydroxyethyl)glycine
- N-(2-Hydroxyoctyl)glycine
- N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)glycine
Uniqueness
N-(2-Hydroxyethyl)-N-(2-hydroxyoctyl)glycine is unique due to the presence of both hydroxyethyl and hydroxyoctyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in similar compounds with only one type of hydroxy group.
特性
CAS番号 |
188776-49-0 |
|---|---|
分子式 |
C12H25NO4 |
分子量 |
247.33 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(2-hydroxyoctyl)amino]acetic acid |
InChI |
InChI=1S/C12H25NO4/c1-2-3-4-5-6-11(15)9-13(7-8-14)10-12(16)17/h11,14-15H,2-10H2,1H3,(H,16,17) |
InChIキー |
NVHWLHYYMQCXDA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CN(CCO)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


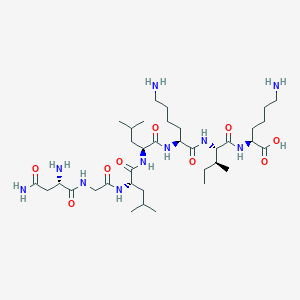
![{[(Benzenesulfinyl)acetyl]oxy}(tricyclohexyl)stannane](/img/structure/B12571684.png)
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

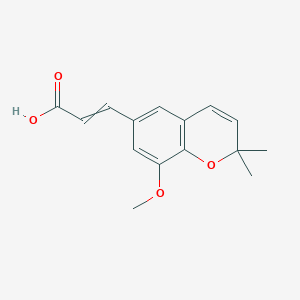
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)
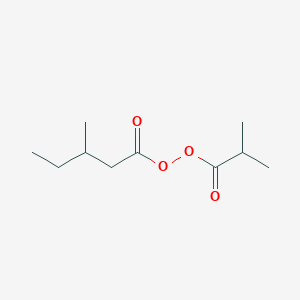
![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
